2-Ethylpyrazine-d5

Stable Isotope Dilution Assay Analytical Chemistry Quality Control

2-Ethylpyrazine-d5 (CAS 1276197-45-5) is the pentadeuterated form of 2-ethylpyrazine, a naturally occurring alkylpyrazine aroma compound found in foods like coffee, tea, and roasted nuts. As a stable isotope-labeled internal standard (SIL-IS), its primary utility lies in quantitative mass spectrometry (MS), where it is used to correct for matrix effects, extraction variability, and ionization efficiency fluctuations, thereby enabling precise and accurate quantification of the endogenous 2-ethylpyrazine analyte.

Molecular Formula C6H8N2
Molecular Weight 113.17 g/mol
Cat. No. B12306787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylpyrazine-d5
Molecular FormulaC6H8N2
Molecular Weight113.17 g/mol
Structural Identifiers
SMILESCCC1=NC=CN=C1
InChIInChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3/i2D2,3D,4D,5D
InChIKeyKVFIJIWMDBAGDP-SIPVGYFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylpyrazine-d5 for Mass Spectrometry: A Stable Isotope-Labeled Internal Standard for Accurate Alkylpyrazine Quantification


2-Ethylpyrazine-d5 (CAS 1276197-45-5) is the pentadeuterated form of 2-ethylpyrazine, a naturally occurring alkylpyrazine aroma compound found in foods like coffee, tea, and roasted nuts [1]. As a stable isotope-labeled internal standard (SIL-IS), its primary utility lies in quantitative mass spectrometry (MS), where it is used to correct for matrix effects, extraction variability, and ionization efficiency fluctuations, thereby enabling precise and accurate quantification of the endogenous 2-ethylpyrazine analyte [2].

Why 2-Ethylpyrazine-d5 Cannot Be Substituted by Unlabeled or Less Pure Standards


In quantitative LC-MS/MS or GC-MS analysis, substituting 2-Ethylpyrazine-d5 with a non-isotopic analog (e.g., 2-ethyl-3-methylpyrazine) or an unlabeled standard introduces systematic errors. Non-isotopic analogs fail to co-elute identically, leading to differential matrix effects and ionization suppression/enhancement that cannot be accurately compensated [1]. Substituting with a lower purity deuterated standard compromises the accuracy of the stable isotope dilution assay (SIDA) due to isotopic interference from the unlabeled fraction [2]. The specific pentadeuterated substitution pattern of 2-Ethylpyrazine-d5 ensures a mass shift of +5 Da, providing clean chromatographic separation from the native analyte in mass spectrometry while preserving near-identical physicochemical behavior during extraction and ionization, a balance that generic or alternative internal standards fail to achieve.

Quantitative Differentiation Evidence for Procuring 2-Ethylpyrazine-d5


High Chemical Purity (≥98%) Ensures Reliable Quantification

The vendor-specified chemical purity of 2-Ethylpyrazine-d5 is ≥98% , a critical threshold for use as an internal standard in quantitative mass spectrometry. This purity level minimizes interference from non-deuterated impurities that could skew isotopic ratios in SIDA, ensuring the accuracy of the calculated analyte concentration.

Stable Isotope Dilution Assay Analytical Chemistry Quality Control

Pentadeuterated (+5 Da) Mass Shift Provides Optimal Spectral Resolution

2-Ethylpyrazine-d5 features substitution of five hydrogen atoms with deuterium, resulting in a molecular mass of 113.17 g/mol (unlabeled: 108.14 g/mol) . This +5 Da mass shift is optimal for SIDA, ensuring the labeled internal standard peak is fully resolved from the native analyte's M, M+1, and M+2 isotopic clusters in mass spectra, while minimizing the risk of chromatographic separation (deuterium isotope effect) that can occur with higher degrees of deuteration [1].

Mass Spectrometry Isotope Dilution Method Development

Proven Utility in SIDA-GC-MS Method for Food Matrices

While the specific 2-Ethylpyrazine-d5 was not the primary focus of the study, the synthesis and application of a suite of deuterated alkylpyrazines, including [²H₅]-2-ethylpyrazine (d-2), were demonstrated for accurate quantification in complex food matrices (peanut butter, cocoa powder, instant coffee) via SIDA-GC-MS [1]. The method enabled precise determination of alkylpyrazines, which are critical aroma compounds.

Food Analysis Flavor Chemistry Method Validation

High-Impact Application Scenarios for 2-Ethylpyrazine-d5


Accurate Quantification of 2-Ethylpyrazine in Coffee and Roasted Products

Use 2-Ethylpyrazine-d5 as the internal standard in a validated SIDA-GC-MS or SIDA-LC-MS/MS method to precisely measure native 2-ethylpyrazine concentrations in green or roasted coffee beans, ground coffee, and brewed coffee [1]. This is critical for quality control, flavor profiling, and studying the impact of roasting parameters on aroma compound formation.

Quantitative Analysis of Alkylpyrazines in Cocoa and Chocolate Products

Incorporate 2-Ethylpyrazine-d5 into a multi-analyte SIDA method for the simultaneous quantification of key alkylpyrazines in cocoa powder, chocolate liquor, and finished chocolate products [1]. The method corrects for complex matrix effects inherent to high-fat cocoa matrices, enabling accurate determination of flavor precursors and indicators of processing quality.

Biomedical Research for Endogenous Metabolite Studies

Utilize 2-Ethylpyrazine-d5 as a tracer in in vitro and in vivo studies to investigate the metabolic fate and pharmacokinetics of 2-ethylpyrazine, an endogenously produced metabolite . Deuteration allows for differentiation between endogenously produced and exogenously administered compound, facilitating absorption, distribution, metabolism, and excretion (ADME) studies.

Technical Documentation Hub

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